![molecular formula C14H11FO3 B14029680 2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)
2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative with a fluorine atom at the 2-position, a methoxy group at the 5-position, and a carboxylic acid group at the 3-position of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves several steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . For example, 2-fluoro-5-methoxyphenylboronic acid can be coupled with 3-bromobenzoic acid under these conditions to yield the desired product.
Industrial Production Methods
Industrial production of biphenyl derivatives often involves scalable synthetic routes such as the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the aromatic rings, this compound can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions
Electrophilic Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Nucleophilic Substitution: Sodium methoxide or other nucleophiles in polar solvents.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Major Products Formed
Nitration: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylate or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability . The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Shares the fluorine and methoxy substituents but lacks the carboxylic acid group.
2-Fluoro-4-bromobiphenyl: Similar biphenyl structure with different substituents.
2-Fluoro-5-methoxybenzeneboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid group.
Uniqueness
2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical properties and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups can influence its reactivity and interactions with other molecules, making it a versatile compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H11FO3 |
|---|---|
Molekulargewicht |
246.23 g/mol |
IUPAC-Name |
2-fluoro-5-methoxy-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H11FO3/c1-18-10-7-11(9-5-3-2-4-6-9)13(15)12(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
XNACEPPBVPKAPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)C(=O)O)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


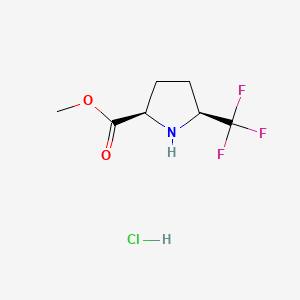
![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)
![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)

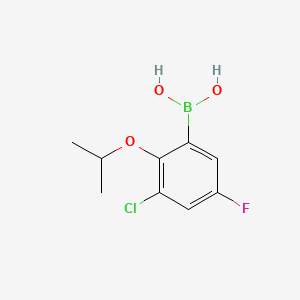
![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)
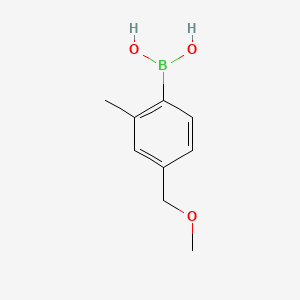
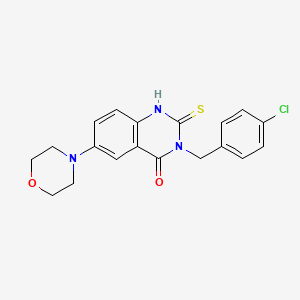
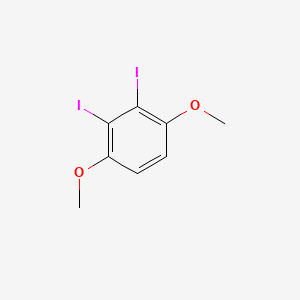
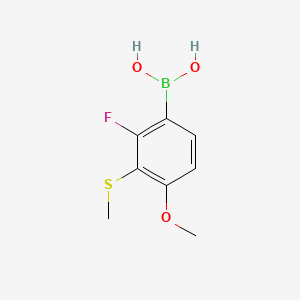
![3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B14029685.png)
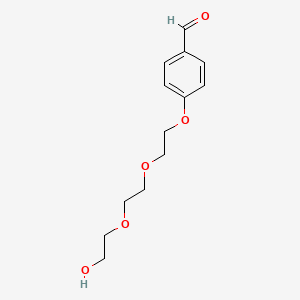
![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
